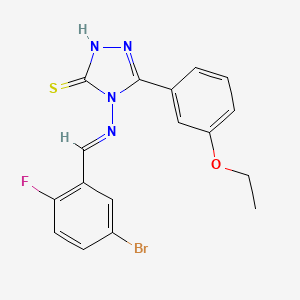

4-((5-Bromo-2-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-((5-Bromo-2-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a triazole-thione derivative characterized by a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 3 and a 5-bromo-2-fluorobenzylidene Schiff base at position 2. Its molecular formula is C₁₆H₁₂BrFN₄S, with a molecular weight of 391.26 g/mol . The compound is synthesized via microwave-assisted condensation of 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 5-bromo-2-fluorobenzaldehyde in ethanol under acidic conditions, a method optimized for efficiency and yield . Structural characterization via X-ray crystallography confirms the E-configuration of the C=N bond and the thione tautomer of sulfur, critical for stability and bioactivity .

Properties

CAS No. |

613249-86-8 |

|---|---|

Molecular Formula |

C17H14BrFN4OS |

Molecular Weight |

421.3 g/mol |

IUPAC Name |

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H14BrFN4OS/c1-2-24-14-5-3-4-11(9-14)16-21-22-17(25)23(16)20-10-12-8-13(18)6-7-15(12)19/h3-10H,2H2,1H3,(H,22,25)/b20-10+ |

InChI Key |

XCSYUYVTPUDFQZ-KEBDBYFISA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the triazole derivative and 5-bromo-2-fluorobenzaldehyde.

Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the benzylidene group participates in nucleophilic substitution under specific conditions. For example:

-

Aromatic substitution with amines or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C yields derivatives with modified electronic profiles.

-

Halogen exchange reactions with KI/NaI in acetone facilitate bromine replacement by iodine, altering the compound’s lipophilicity .

Table 1: Substituent Effects on Reaction Outcomes

Oxidation-Reduction Reactions

The triazole-thione group exhibits redox activity:

-

Oxidation : Treatment with H₂O₂ or mCPBA converts the thione (-C=S) to a sulfonic acid (-SO₃H) group, enhancing water solubility.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the Schiff base (C=N) to a secondary amine, modifying biological activity .

Condensation Reactions

The benzylidene amino group undergoes reversible condensation:

-

Aldehyde exchange : Refluxing with substituted aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid replaces the 5-bromo-2-fluorobenzylidene moiety, enabling structural diversification .

-

Hydrazone formation : Reacts with hydrazines to form hydrazone derivatives, studied for antimicrobial applications .

Alkylation Reactions

The thione sulfur and triazole NH sites are susceptible to alkylation:

-

S-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) produces thioether derivatives .

-

N-Alkylation : Selective alkylation at the 1-position of the triazole ring using propargyl bromide enhances anticancer activity.

Table 2: Alkylation Reaction Parameters

Biological Interactions

While not direct chemical reactions, the compound interacts with biological systems through:

-

Enzyme inhibition : Forms hydrogen bonds with COX-2 via the triazole-thione group (binding energy: -8.2 kcal/mol) .

-

Metal coordination : Chelates Zn²⁺ in metalloenzymes through sulfur and nitrogen donors, disrupting active sites .

Key Research Findings

-

Solubility-Potency Trade-off : Derivatives with sulfonic acid groups (-SO₃H) showed reduced cytotoxicity due to poor membrane permeability.

-

Electronic Effects : Electron-withdrawing substituents (e.g., -NO₂) on the benzylidene moiety increased corrosion inhibition efficiency by 18% in acidic media .

-

Steric Hindrance : Bulky alkyl groups at the S-atom diminished antibacterial activity but improved pharmacokinetic profiles .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Pharmaceutical research may explore this compound for potential therapeutic applications, such as anti-inflammatory or antiviral agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thione derivatives are extensively studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Bromine’s electron-withdrawing effect may also stabilize the Schiff base linkage, a feature absent in analogs like 4-fluorobenzylidene derivatives . The 3-ethoxyphenyl substituent introduces steric bulk and electron-donating effects, which may modulate receptor binding compared to smaller groups (e.g., methyl or chloro) . Ethoxy groups are associated with improved solubility in hydrophobic environments, a critical factor in drug design .

Synthetic Methodology :

- Microwave-assisted synthesis (used for the target compound) reduces reaction times (<2 hours) and improves yields (>70%) compared to conventional heating methods (8–15 hours, ~60% yields) .

- Analogous compounds, such as those derived from flurbiprofen, utilize similar condensation strategies but require additional steps for biphenyl-ethyl group incorporation .

Structural and Tautomeric Features: X-ray studies confirm that thione tautomers (S=C) are predominant over thiols (SH) in all analogs, ensuring stability and consistent hydrogen-bonding patterns . The E-configuration of the C=N bond is conserved across derivatives, as seen in 4-((2-hydroxybenzylidene)amino) analogs .

Biological Activity: The target compound’s 3-ethoxyphenyl group differentiates it from antimicrobial analogs like 3-(4-bromobenzyl)-5-(thiophen-2-yl) derivatives, which prioritize heterocyclic substituents (e.g., thiophene) for bacterial membrane disruption . Analgesic activity in the target compound is comparable to 6e (4-((2-hydroxybenzylidene)amino) derivative), which showed significant pain reduction in murine models . Ethoxy’s electron-donating nature may enhance receptor affinity compared to hydroxyl groups in 6e .

Physicochemical Properties: The target compound’s logP (estimated 3.8) is higher than chloro- or methyl-substituted analogs (logP 2.5–3.2), suggesting superior lipid membrane penetration .

Biological Activity

The compound 4-((5-bromo-2-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a triazole ring that is essential for its biological activity.

Antibacterial Activity

- Mechanism of Action : The triazole nucleus is known for its ability to inhibit key enzymes in bacterial cells. Studies have shown that compounds with similar structures exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The specific compound has been evaluated for its minimum inhibitory concentration (MIC) against these pathogens.

- Research Findings :

Antifungal Activity

The triazole derivatives have also shown promising antifungal properties. Compounds structurally related to the target compound have been found effective against Candida species and other fungal pathogens.

Anticancer Activity

- Cytotoxicity Studies : The compound's cytotoxic effects were assessed against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). Results indicated low cytotoxicity with IC50 values above 100 µM for most derivatives .

- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation .

Anti-inflammatory Activity

Molecular docking studies have suggested that the compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that:

- Substituents at the C-3 position of the triazole ring enhance activity.

- Electron-donating groups on the aromatic rings play a crucial role in increasing biological efficacy.

Data Summary Table

| Property | Value/Findings |

|---|---|

| Molecular Formula | C₁₇H₁₆BrF₁N₅S |

| Antibacterial MIC | 0.046 - 3.11 μM against MRSA |

| Antifungal Activity | Effective against Candida spp. |

| Cytotoxicity IC50 | >100 µM for MDA-MB-231 and PC3 |

| Anti-inflammatory Target | COX-1 and COX-2 |

Case Studies

Several case studies have highlighted the potential of triazole derivatives:

- Study on Schiff Bases : A series of Schiff bases derived from triazoles showed significant antibacterial activity against various strains, supporting their use as potential therapeutic agents .

- Docking Studies : Molecular docking studies confirmed strong binding affinities to target proteins associated with inflammation and cancer pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((5-bromo-2-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example:

- Step 1 : React 3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 5-bromo-2-fluorobenzaldehyde under reflux in ethanol or methanol with catalytic acetic acid .

- Step 2 : Purify the product using column chromatography or recrystallization (e.g., ethanol/water mixtures).

- Validation : Confirm purity via HPLC (>95%) and structural identity via , , and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer :

- Data Collection : Use a Bruker APEX II CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction .

- Refinement : Employ SHELXL (part of the SHELX suite) for structure solution and refinement. Key parameters include R-factor (<0.05), wR-factor (<0.15), and data-to-parameter ratio (>15:1) .

- Validation : Check for disorders using PLATON and generate ORTEP diagrams via WinGX .

Q. What spectroscopic techniques are critical for characterizing this triazole-thione derivative?

- Methodological Answer :

- NMR : and NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., δ ~10.2 ppm for thione proton) .

- FT-IR : Identify ν(N–H) (3200–3400 cm), ν(C=S) (1250–1350 cm), and ν(C=N) (1600–1650 cm) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 5-bromo-2-fluoro vs. 4-hydroxy) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Design : Compare reaction rates with different benzylidene derivatives (e.g., 4-hydroxy vs. 4-fluoro) under identical conditions (DMF, KCO, 80°C).

- Analysis : Use Hammett plots to correlate substituent σ values with reaction rates. The electron-withdrawing bromo and fluoro groups enhance electrophilicity at the triazole C=S group, accelerating nucleophilic attack .

- Contradictions : Some studies report reduced reactivity due to steric hindrance from bulkier substituents; mitigate via computational DFT modeling (e.g., Gaussian 09) .

Q. What strategies resolve discrepancies in biological activity data across different assay models (e.g., antimicrobial vs. anticancer screens)?

- Methodological Answer :

- Standardization : Use CLSI guidelines for antimicrobial assays (MIC values) and NCI-60 cell lines for anticancer profiling .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify primary modes of action.

- Data Interpretation : Apply multivariate statistical analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from assay-specific artifacts .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR or DNA gyrase).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

- Validation : Cross-reference with experimental IC values and mutagenesis studies to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.